Cas no 6936-29-4 (1,4-Piperazinediethanol,a1,a4-bis[(3-methyl-1-piperidinyl)methyl]-)

1,4-Piperazinediethanol,a1,a4-bis[(3-methyl-1-piperidinyl)methyl]- structure
6936-29-4 structure
Product Name:1,4-Piperazinediethanol,a1,a4-bis[(3-methyl-1-piperidinyl)methyl]-
CAS No:6936-29-4
MF:C22H44N4O2
MW:396.610365867615
CID:503373
PubChem ID:249477
Update Time:2025-04-19

1,4-Piperazinediethanol,a1,a4-bis[(3-methyl-1-piperidinyl)methyl]- Chemical and Physical Properties

Names and Identifiers

    • 1,4-Piperazinediethanol,a1,a4-bis[(3-methyl-1-piperidinyl)methyl]-
    • 1-[4-[2-hydroxy-3-(3-methyl-1-piperidyl)propyl]piperazin-1-yl]-3-(3-me thyl-1-piperidyl)propan-2-ol
    • 1-[4-[2-hydroxy-3-(3-methylpiperidin-1-yl)propyl]piperazin-1-yl]-3-(3-methylpiperidin-1-yl)propan-2-ol
    • 3,3'-Piperazine-1,4-diylbis(1-(3-methylpiperidin-1-yl)propan-2-ol)
    • 3,3'-Piperazine-1,4-diylbis[1-(3-methylpiperidin-1-yl)propan-2-ol]
    • AC1L6OK0
    • AC1Q77H4
    • AR-1E8832
    • CTK5C9494
    • NCIOpen2_008446
    • NSC67861
    • NSC 67861
    • 1-(3-methylpiperidin-1-yl)-3-[4-[3-(3-methylpiperidin-1-yl)-2-oxidanyl-propyl]piperazin-1-yl]propan-2-ol
    • DTXSID50989119
    • 1-[4-[2-hydroxy-3-(3-methylpiperidin-1-yl)propyl] piperazin-1-yl]-3-(3-methylpiperidin-1-yl)propan-2-ol
    • A840068
    • 6936-29-4
    • 1,1'-(Piperazine-1,4-diyl)bis[3-(3-methylpiperidin-1-yl)propan-2-ol]
    • 1-[4-[2-hydroxy-3-(3-methyl-1-piperidinyl)propyl]-1-piperazinyl]-3-(3-methyl-1-piperidinyl)-2-propanol
    • 1-[4-[2-HYDROXY-3-(3-METHYL-1-PIPERIDYL)PROPYL]PIPERAZIN-1-YL]-3-(3-METHYL-1-PIPERIDYL)PROPAN-2-OL
    • NSC-67861
    • Inchi: 1S/C22H44N4O2/c1-19-5-3-7-25(13-19)17-21(27)15-23-9-11-24(12-10-23)16-22(28)18-26-8-4-6-20(2)14-26/h19-22,27-28H,3-18H2,1-2H3
    • InChI Key: ALWBJNQJXWWQBC-UHFFFAOYSA-N
    • SMILES: OC(CN1CCN(CC(CN2CCCC(C)C2)O)CC1)CN1CCCC(C)C1

Computed Properties

  • Exact Mass: 396.34672
  • Monoisotopic Mass: 396.346
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 8
  • Complexity: 404
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 53.4Ų

Experimental Properties

  • Density: 1.044
  • Boiling Point: 515°C at 760 mmHg
  • Flash Point: 233.2°C
  • Refractive Index: 1.518
  • PSA: 53.42
  • LogP: 0.54120

1,4-Piperazinediethanol,a1,a4-bis[(3-methyl-1-piperidinyl)methyl]- Related Literature

Recommended suppliers
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd